(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate CAS number
(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate CAS number
An In-Depth Technical Guide to (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthetic protocol, outline rigorous analytical methods for characterization and quality control, and explore its strategic applications in the synthesis of complex molecular targets. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile intermediate. The CAS Number for this compound is 35677-89-5 .[1][2]
Introduction and Strategic Importance
(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate is a valuable synthetic intermediate characterized by a γ-butyrolactone ring functionalized with a carbamate-protected amine at the C3 position. The molecule's significance stems from three key structural features:
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Defined Stereochemistry: The (S)-configuration at the C3 chiral center makes it an essential precursor for enantiomerically pure target molecules, which is a critical requirement in modern pharmacology to ensure target specificity and minimize off-target effects.
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The γ-Butyrolactone Scaffold: This five-membered lactone ring is a prevalent motif in a vast array of natural products and pharmacologically active compounds, exhibiting diverse biological activities.[3][4]
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Orthogonal Protection: The amine is protected by a benzyloxycarbonyl (Cbz or Z) group, a robust and widely used protecting group in peptide and medicinal chemistry. Its stability under various reaction conditions and its selective removal, typically via catalytic hydrogenolysis, allow for the unmasking of the amine at a strategic point in a synthetic sequence.
These attributes make the title compound a go-to intermediate for introducing the α-amino-γ-butyrolactone fragment during the synthesis of novel therapeutic agents, including unnatural amino acids and complex heterocyclic systems.
Physicochemical and Structural Properties
The identity and purity of a synthetic building block are its most critical parameters. The fundamental properties of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to Off-White Solid | General Supplier Data |
| Melting Point | 127-132 °C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [5] |
| Boiling Point (Predicted) | 466.1 ± 44.0 °C at 760 mmHg | [2] |
Synthesis and Purification Protocol
The most direct and reliable synthesis of the title compound involves the N-protection of commercially available (S)-α-amino-γ-butyrolactone hydrochloride. This method is robust, scalable, and provides high yields of the desired product.
Step-by-Step Experimental Protocol
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Reactor Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add (S)-α-amino-γ-butyrolactone hydrochloride (1.0 eq).
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Dissolution: Add dichloromethane (DCM, ~10 mL per gram of starting material) and water (~5 mL per gram). Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
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Basification: Slowly add sodium bicarbonate (NaHCO₃, 2.5 eq) in portions. The purpose of the base is twofold: to neutralize the hydrochloride salt, liberating the free amine, and to quench the HCl byproduct that will be generated in the subsequent step. An organic base like triethylamine (Et₃N) can also be used.
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Carbamoylation: Dissolve benzyl chloroformate (Cbz-Cl, 1.1 eq) in a small amount of DCM and add it to the dropping funnel. Add the Cbz-Cl solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The slow addition is critical to control the exotherm and prevent side reactions.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
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Workup - Aqueous Wash: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine and excess base), water, and finally a saturated brine solution (to aid in drying).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.
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Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes. Dissolve the crude solid in a minimum amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
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Isolation and Drying: Collect the pure white crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to a constant weight.
Analytical Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the product's identity, purity, and stereochemical integrity.
High-Performance Liquid Chromatography (HPLC) for Purity
A reverse-phase HPLC method is essential for determining chemical purity.[6][7]
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for good separation of moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of any trace impurities. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 20% to 95% B over 15 min | A gradient elution ensures that both polar and non-polar impurities are effectively eluted and resolved. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The benzyl group provides a strong chromophore for sensitive UV detection. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Structural Confirmation
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¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), the methine proton on the lactone ring (~4.5 ppm), and the two sets of diastereotopic methylene protons of the lactone ring.
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¹³C NMR: The carbon spectrum will confirm the presence of the lactone carbonyl (~175 ppm), the carbamate carbonyl (~156 ppm), aromatic carbons, and the aliphatic carbons of the lactone and benzyl groups.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 236.09.
Quality Control Specifications
Table 3: Recommended Quality Control Specifications
| Test | Specification |
| Appearance | White to Off-White Crystalline Solid |
| Purity (HPLC) | ≥ 98.0% |
| Identity (NMR) | Conforms to structure |
| Mass (MS) | Conforms to expected m/z |
| Enantiomeric Excess (Chiral HPLC) | ≥ 99.0% |
Applications in Drug Discovery
The primary utility of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate is as a versatile intermediate. The Cbz group can be selectively removed to reveal a primary amine, which serves as a nucleophilic handle for subsequent chemical transformations, such as amide bond formation, alkylation, or sulfonylation.
This two-step sequence (deprotection followed by coupling) allows for the modular and stereocontrolled synthesis of complex drug candidates. The carbamate moiety itself is a recognized pharmacophore and structural motif in numerous approved drugs, acting as a stable amide isostere or a key hydrogen bonding element.[8]
Safety and Handling
(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate is a fine chemical that should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For detailed handling and disposal information, consult the material's Safety Data Sheet (SDS) provided by the supplier.
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